molecular formula C12H9N3OS2 B12572202 Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime

Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime

Cat. No.: B12572202
M. Wt: 275.4 g/mol
InChI Key: JHGJTNZMABYPJI-GDNBJRDFSA-N
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Description

Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime is a chemical compound with the molecular formula C11H8N2OS2. It is known for its unique structure, which includes both benzothiazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime typically involves the reaction of 2-benzothiazolylmethanone with 4-methyl-2-thiazolylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxime group. Common reagents used in this synthesis include hydrogen peroxide and acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the benzothiazole and thiazole rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime can be compared with other similar compounds, such as:

The presence of both benzothiazole and thiazole rings in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

(NZ)-N-[1,3-benzothiazol-2-yl-(4-methyl-1,3-thiazol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H9N3OS2/c1-7-6-17-11(13-7)10(15-16)12-14-8-4-2-3-5-9(8)18-12/h2-6,16H,1H3/b15-10-

InChI Key

JHGJTNZMABYPJI-GDNBJRDFSA-N

Isomeric SMILES

CC1=CSC(=N1)/C(=N/O)/C2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CSC(=N1)C(=NO)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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